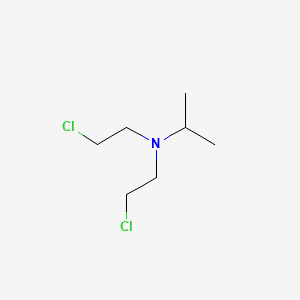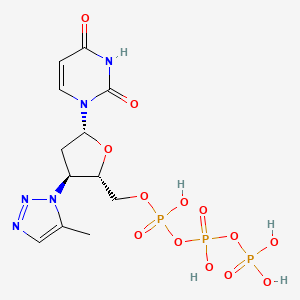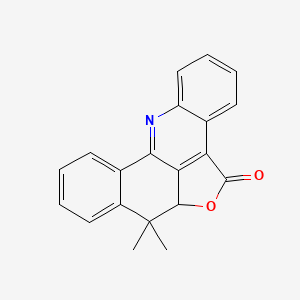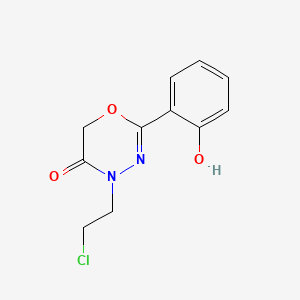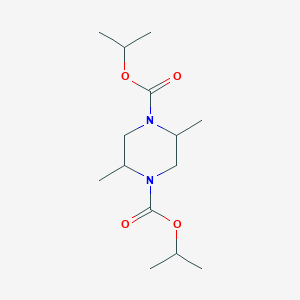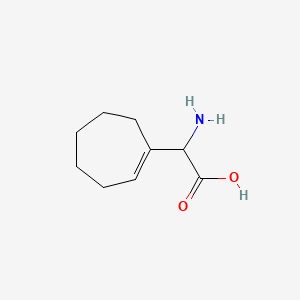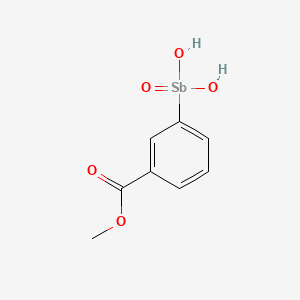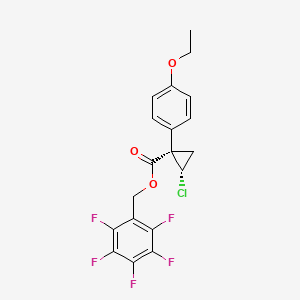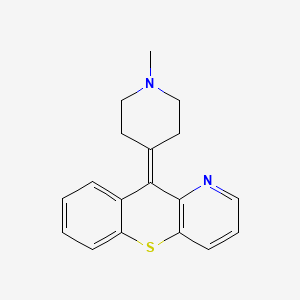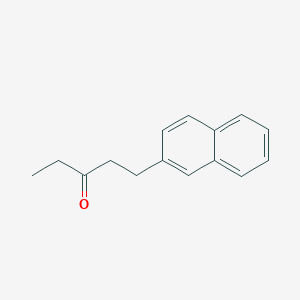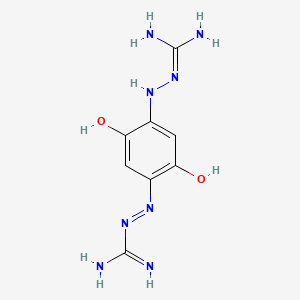
(2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexa-diene ring with hydroxyl groups and a dihydrazinecarboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclohexa-diene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the dihydrazinecarboximidamide moiety: This step may involve hydrazine derivatives and carboximidamide precursors under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biochemical interactions or as a probe in molecular biology experiments.
Medicine
In medicine, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxamide
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxylate
Uniqueness
The uniqueness of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
92352-38-0 |
|---|---|
Molekularformel |
C8H12N8O2 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]-2,5-dihydroxyphenyl]iminoguanidine |
InChI |
InChI=1S/C8H12N8O2/c9-7(10)15-13-3-1-5(17)4(2-6(3)18)14-16-8(11)12/h1-2,13,17-18H,(H3,11,12)(H4,9,10,15) |
InChI-Schlüssel |
CXMHOKVZNMMKKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)N=NC(=N)N)O)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


